2-(4-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound characterized by the presence of a thiazole ring fused with a piperidine ring. This compound has gained attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The compound is classified under thiazole derivatives, which are known for their diverse pharmacological properties.
The chemical is cataloged with the identifier 933682-70-3 and is available from various chemical suppliers, including BenchChem and PubChem, which provide detailed information regarding its synthesis and properties.
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of 4-methylthiazole with piperidine. The following methods are commonly employed:
The molecular structure of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine can be described by its IUPAC name: 4-methyl-2-piperidin-2-yl-1,3-thiazole. The compound features a thiazole ring (a five-membered heterocyclic structure containing sulfur and nitrogen) attached to a piperidine ring (a six-membered saturated heterocycle).
InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
YGWOBOKVVXFSGP-UHFFFAOYSA-N
2-(4-Methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions:
The mechanism of action for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is linked to its interactions with various biological targets:
The physical properties of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine include:
The chemical properties encompass:
Further studies are often conducted to evaluate the compound's stability under different conditions and its reactivity towards various reagents.
The scientific applications of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine are diverse:
CAS No.: 90212-80-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7